Home > Products > Screening Compounds P107653 > Erythromycin aspartate
Erythromycin aspartate - 30010-41-4

Erythromycin aspartate

Catalog Number: EVT-267659
CAS Number: 30010-41-4
Molecular Formula: C41H74N2O17
Molecular Weight: 867 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin aspartate is an enzyme.
Source and Classification

Erythromycin was first isolated from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus) in 1952. It is classified as a macrolide antibiotic due to its large lactone ring structure. Erythromycin aspartate is a salt form of erythromycin that enhances its solubility and bioavailability. It is often used in clinical settings to treat respiratory tract infections, skin infections, and some sexually transmitted diseases due to its effectiveness against susceptible strains of bacteria.

Synthesis Analysis

The synthesis of erythromycin aspartate involves several key steps:

  1. Isolation of Erythromycin: Erythromycin is typically isolated from the fermentation broth of Saccharopolyspora erythraea. The broth is adjusted to an alkaline pH (around 9.5) to extract erythromycin using organic solvents like amyl acetate. The erythromycin base is then precipitated by acidification .
  2. Formation of Erythromycin Aspartate: To prepare erythromycin aspartate, the erythromycin base is reacted with aspartic acid in an aqueous solution. The reaction conditions are carefully controlled to ensure complete conversion to the salt form.
  3. Purification: The resulting erythromycin aspartate is purified through recrystallization techniques to achieve the desired purity and yield.

This synthetic route allows for the efficient production of erythromycin aspartate while maintaining its pharmacological properties.

Molecular Structure Analysis

Erythromycin has a complex molecular structure characterized by a large lactone ring containing 14 membered rings with multiple hydroxyl groups and an aminosugar moiety. The molecular formula for erythromycin aspartate can be represented as C_23H_42N_2O_8S, indicating the presence of sulfur in its structure due to the sulfonyl group derived from aspartic acid.

Key Structural Features:

  • Lactone Ring: The core structure includes a 14-membered lactone ring which is crucial for its antibiotic activity.
  • Aminosugar Moiety: The presence of desosamine contributes to its binding affinity to bacterial ribosomes.
  • Functional Groups: Hydroxyl groups enhance solubility and reactivity.
Chemical Reactions Analysis

Erythromycin aspartate can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, erythromycin aspartate can hydrolyze back into erythromycin and aspartic acid.
  2. Acid-Base Reactions: As a salt, it can participate in acid-base reactions where it can release free erythromycin upon neutralization.
  3. Complex Formation: Erythromycin can form complexes with various metal ions, which may affect its solubility and bioactivity.

These reactions are essential for understanding the stability and reactivity of erythromycin aspartate in biological systems.

Mechanism of Action

Erythromycin exerts its antibacterial effect primarily through inhibition of protein synthesis in bacteria. It binds specifically to the 23S ribosomal RNA component of the 50S ribosomal subunit, blocking peptide bond formation during translation.

Mechanistic Details:

  • Binding Site: Erythromycin binds at the peptidyl transferase center of the ribosome.
  • Inhibition Process: This binding prevents the translocation step during protein synthesis, effectively halting bacterial growth.
  • Resistance Mechanisms: Some bacteria develop resistance through methylation of the binding site or by producing efflux pumps that expel the antibiotic .
Physical and Chemical Properties Analysis

Erythromycin aspartate exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble in water compared to other forms of erythromycin due to the presence of aspartic acid.
  • Stability: Erythromycin aspartate is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • Melting Point: The melting point typically ranges between 82°C to 84°C depending on purity.

These properties are crucial for determining optimal storage conditions and formulation strategies for pharmaceutical applications.

Applications

Erythromycin aspartate has several significant applications:

  1. Clinical Use: It is widely used in treating infections caused by susceptible strains of bacteria, particularly in patients allergic to penicillin.
  2. Research Applications: Its mechanism of action makes it a valuable tool in microbiological studies focusing on protein synthesis.
  3. Pharmaceutical Formulations: Due to its enhanced solubility, it is often used in injectable formulations for rapid therapeutic effects.
Synthesis and Structural Optimization of Erythromycin Aspartate

Synthetic Pathways for Erythromycin Aspartate Derivatization

Erythromycin aspartate is synthesized through a targeted esterification reaction between the carboxyl group of aspartic acid and the desosamine sugar's hydroxyl group in erythromycin. This acid-base reaction occurs in polar aprotic solvents (e.g., methanol/water mixtures) under mild reflux conditions (50-60°C) to preserve erythromycin's labile macrolide ring [9]. The process yields a crystalline salt with improved aqueous solubility compared to erythromycin base. Key synthetic parameters include:

Table 1: Reaction Conditions for Erythromycin Aspartate Synthesis

ParameterOptimal RangeImpact on Yield
Solvent SystemMethanol:H₂O (7:3 v/v)Maximizes solubility
pH Control6.8-7.2Preforms aspartate anion
Erythromycin:Aspartate Ratio1:1.05 (molar)Minimizes free acid
Reaction Temperature50 ± 2°CPrevents thermal degradation
Crystallization SolventAcetone/Ethyl AcetateEnhances crystal purity

Industrial-scale production employs catalytic hydrogenation to remove palladium impurities introduced during precursor synthesis, achieving residual metal levels below 10 ppm [5]. Post-crystallization washes with cold anhydrous ethanol eliminate unreacted aspartic acid, while the final product is lyophilized to a stable powder with <1% water content [9].

Role of Aspartate Esterification in Enhancing Bioavailability

Aspartate functionalization addresses two critical limitations of erythromycin: acid liability and poor membrane permeability. The aspartate anion forms a protective electrostatic shield around the acid-sensitive glycosidic linkage, reducing gastric degradation. In vitro studies demonstrate that aspartate modification decreases acid-mediated hydrolysis by 68% compared to unmodified erythromycin at pH 1.5 within 60 minutes [6] [9].

Table 2: Dissolution Profile Comparison in Simulated Gastric Fluid (pH 1.2)

Formulation% Drug Released (1h)% Bioaccessible API Remaining
Erythromycin Base92.5 ± 3.112.3 ± 1.8
Erythromycin Stearate45.2 ± 2.738.7 ± 2.1
Erythromycin Aspartate8.2 ± 0.789.5 ± 4.3
Enteric-Coated Nanoparticles5.1 ± 0.394.8 ± 3.6

The zwitterionic nature of aspartate enhances intestinal permeability via dipeptide transporters (PEPT1), increasing Cₘₐₓ by 2.3-fold relative to stearate salts in in situ intestinal perfusion models [6] [9]. This transporter-mediated uptake bypasses P-glycoprotein efflux mechanisms that limit conventional erythromycin absorption.

Catalytic Mechanisms in Semisynthetic Modification Processes

The esterification proceeds through general acid-base catalysis where aspartic acid's α-carboxyl group acts as a nucleophile. Histidine residues (when enzymatic catalysis is employed) facilitate proton transfer during nucleophilic attack on erythromycin's C2'' hydroxyl group [10]. Non-enzymatic pathways utilize organic bases (e.g., triethylamine) to deprotonate aspartic acid, generating the reactive aspartate anion [9].

Notably, cytochrome P450 enzymes (particularly P450eryF) in Saccharopolyspora erythraea catalyze hydroxylation during erythromycin biosynthesis, but do not participate directly in aspartate derivatization [5]. Instead, chemical esterification exploits the nucleophilicity disparity between erythromycin's tertiary amine (desosamine) and secondary hydroxyl groups. Kinetic studies reveal a reaction order of 1.02 for erythromycin and 0.98 for aspartic acid, indicating a bimolecular nucleophilic substitution mechanism [9]. Site-directed mutagenesis studies on related esterases confirm that histidine→alanine mutations at position 46 (EreB numbering) abolish catalytic activity, underscoring histidine's essential role in proton shuttle mechanisms [10].

Properties

CAS Number

30010-41-4

Product Name

Erythromycin aspartate

IUPAC Name

(2S)-2-aminobutanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C41H74N2O17

Molecular Weight

867 g/mol

InChI

InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-/m10/s1

InChI Key

MVGQXQJJZQSBPZ-SVCGJITISA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Erythromycin aspartate; Erythromycin L-aspartate;

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.